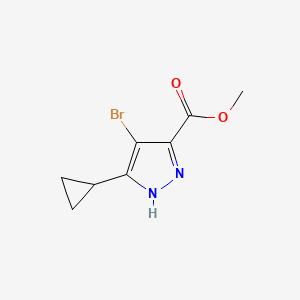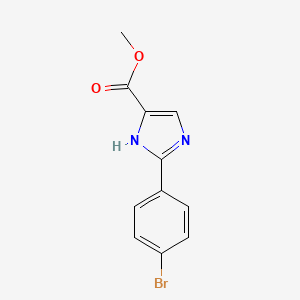
methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate
Übersicht
Beschreibung
This compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. The molecule contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a carboxylate ester group, which is a carbonyl (a double bond between a carbon and an oxygen) and an ether (a carbon-oxygen-carbon sequence). These groups are common in many organic compounds and can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic imidazole and phenyl rings, the single carbon-carbon bond of the carboxylate ester group, and the single carbon-bromine bond of the bromophenyl group .Chemical Reactions Analysis
The bromine atom in the bromophenyl group is a good leaving group, meaning it can easily be replaced by other groups in a substitution reaction . The ester group can participate in hydrolysis, transesterification, and other reactions common to carboxylic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the functional groups. Generally, compounds with these functional groups are solid at room temperature . They may be soluble in organic solvents but not in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate is utilized in organic chemistry as an intermediate for synthesizing more complex compounds. For example, it has been involved in the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory materials (Qiu et al., 2009). This demonstrates the compound's role in facilitating the synthesis of pharmacologically relevant materials through practical and scalable methods.
Pharmacological Potential
Although direct studies on methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate specifically are scarce, its structural relatives, such as imidazole derivatives, have been explored for their pharmacological properties. For instance, temozolomide, belonging to the imidazotetrazine class, shows significant antitumor activity (Barone et al., 2006). This suggests the potential for derivatives of methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate to be investigated for similar biological activities.
Material Science and Other Applications
Compounds with imidazole rings, like methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate, have also found applications in material science. For example, imiquimod, an imidazole derivative, serves as a potent immune response modifier, indicating the versatility of imidazole compounds in developing treatments for skin disorders and possibly for enhancing materials with biological functions (Syed, 2001).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-(4-bromophenyl)-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)9-6-13-10(14-9)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGPMSXJJRBHCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



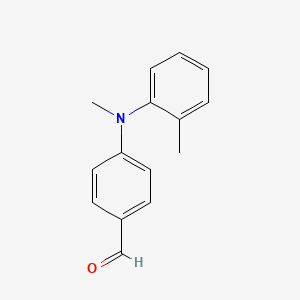
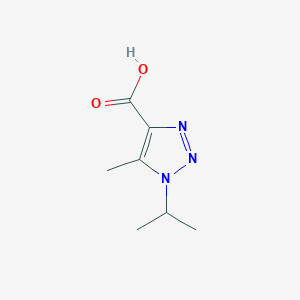
![2-Chloro-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B1427870.png)
![1-[(2-Nitrophenyl)sulfanyl]butan-2-one](/img/structure/B1427871.png)
![3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid](/img/structure/B1427873.png)
![2-{4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol](/img/structure/B1427874.png)
![1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1427875.png)
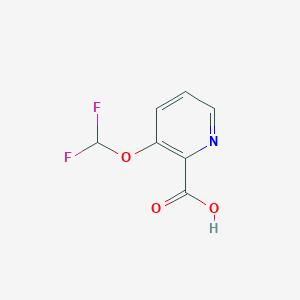

![N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1427882.png)
![({1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidin-4-yl}methyl)amine](/img/structure/B1427884.png)
